molecular formula C9H9ClN2 B13013519 4-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine

4-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13013519
M. Wt: 180.63 g/mol
InChI Key: MIYXBBMSXKWVSE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound with a unique structure that includes a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps. One common method starts with the oxidation of 4-methylpyridine to 4-picolinic acid using potassium permanganate. The 4-picolinic acid is then esterified with methanol to form methyl pyridine-4-carboxylate. This ester is subsequently reduced to 4-pyridinemethanol, which is then chlorinated using thionyl chloride to yield 4-(chloromethyl)pyridine hydrochloride .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for chlorination, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-(Chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The chloromethyl group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

4-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H9ClN2/c1-6-4-8-7(5-10)2-3-11-9(8)12-6/h2-4H,5H2,1H3,(H,11,12)

InChI Key

MIYXBBMSXKWVSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2N1)CCl

Origin of Product

United States

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